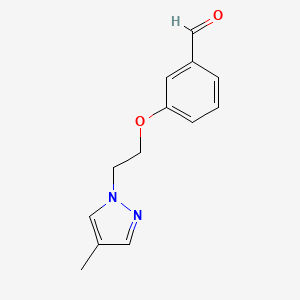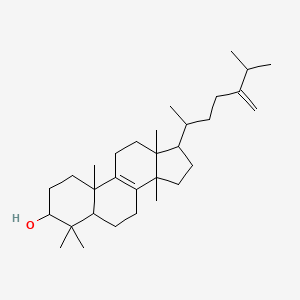
3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-(4-Methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyd beinhaltet typischerweise die Reaktion von 4-Methyl-1H-pyrazol mit einem geeigneten Aldehyd unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Verwendung einer Base wie Natriumhydrid, um das Pyrazol zu deprotonieren, gefolgt von der Zugabe von 2-(Brommethyl)benzaldehyd, um das gewünschte Produkt zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Dabei werden kontinuierliche Flussreaktoren eingesetzt, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Prozesses weiter verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(2-(4-Methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Der Pyrazolring kann elektrophile und nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile wie Amine und Thiole werden häufig verwendet.
Wichtigste gebildete Produkte
Oxidation: 3-(2-(4-Methyl-1H-pyrazol-1-yl)ethoxy)benzoesäure.
Reduktion: 3-(2-(4-Methyl-1H-pyrazol-1-yl)ethoxy)benzylalkohol.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
3-(2-(4-Methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht hinsichtlich seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Wirkstoffkandidat untersucht, da er mit biologischen Zielmolekülen interagieren kann.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(2-(4-Methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyd beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Der Pyrazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Aldehydgruppe kann kovalente Bindungen mit nucleophilen Resten in Proteinen bilden, was zu Veränderungen in ihrer Funktion führt .
Wirkmechanismus
The mechanism of action of 3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methyl-1H-pyrazol: Ein einfacheres Pyrazolderivat mit ähnlichen chemischen Eigenschaften.
2-(4-Methyl-1H-pyrazol-1-yl)ethanol: Eine verwandte Verbindung mit einer Alkoholgruppe anstelle einer Aldehydgruppe.
3-(2-(4-Methyl-1H-pyrazol-1-yl)ethoxy)benzoesäure: Die oxidierte Form der Zielverbindung.
Einzigartigkeit
3-(2-(4-Methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyd ist einzigartig aufgrund des Vorhandenseins eines Pyrazolrings und einer Aldehydgruppe, was es ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen und mit verschiedenen biologischen Zielstrukturen zu interagieren. Diese doppelte Funktionalität macht es zu einer vielseitigen Verbindung für Forschung und industrielle Anwendungen .
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
3-[2-(4-methylpyrazol-1-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-11-8-14-15(9-11)5-6-17-13-4-2-3-12(7-13)10-16/h2-4,7-10H,5-6H2,1H3 |
InChI-Schlüssel |
COIKLQFVIJZVSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)CCOC2=CC=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12298446.png)
![(4R,5S,6S)-6-((R)-1-Hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12298455.png)


![(1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one](/img/structure/B12298484.png)

![2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B12298492.png)
![3,6-Dimethyl-3-azatricyclo[6.2.2.04,9]dodecan-11-one](/img/structure/B12298493.png)


![10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one;hydrochloride](/img/structure/B12298511.png)
![2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one](/img/structure/B12298513.png)
